molecular formula C24H30O9 B7826328 16alpha-Hydroxyestrone 16-beta-D-Glucuronide

16alpha-Hydroxyestrone 16-beta-D-Glucuronide

Cat. No.: B7826328
M. Wt: 462.5 g/mol
InChI Key: JLYJQBHANCHTOW-CVDXMRACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16α-Hydroxyestrone 16-β-D-Glucuronide (CAS: 15270-34-5) is a glucuronidated metabolite of 16α-hydroxyestrone (16α-OHE1), a hydroxylated derivative of estrone. This compound is formed via hepatic glucuronidation, a Phase II metabolic process that enhances water solubility for renal excretion . Its molecular formula is C24H30O9, with a molecular weight of 462.49 g/mol and a glucuronide moiety attached at the C16α position of the steroid backbone .

16α-Hydroxyestrone 16-β-D-Glucuronide is a biomarker of estrogen metabolism and has been implicated in pathologies such as breast cancer and pulmonary arterial hypertension (PAH). Elevated levels of 16α-OHE1 (the aglycone) are associated with increased breast cancer risk in postmenopausal women, while its glucuronide form reflects metabolic clearance and hormonal activity modulation . Mechanistically, 16α-OHE1 exacerbates PAH by disrupting bone morphogenetic protein receptor type II (BMPR2) signaling and promoting redox stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide typically involves the glucuronidation of 16alpha-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale glucuronidation processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 16alpha-Hydroxyestrone 16-beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized steroid derivatives, while reduction may yield less oxidized derivatives .

Scientific Research Applications

Biomarker in Breast Cancer Research

16α-OHE1-16G serves as a crucial biomarker in breast cancer research. Elevated levels of this metabolite have been associated with estrogen metabolism pathways that may influence cancer risk. Studies suggest that women metabolizing a greater proportion of their estrogens via the 16α-hydroxylation pathway could be at an increased risk for breast cancer compared to those favoring the 2-hydroxylation pathway .

Case Study: Estrogen Metabolism and Breast Cancer Risk

A prospective study examined the urinary excretion of various estrogen metabolites, including 16α-OHE1-16G, in postmenopausal women. The findings indicated that higher ratios of urinary 2-hydroxyestrone to 16α-hydroxyestrone were linked to lower breast cancer risk, suggesting a protective effect associated with the 2-hydroxylation pathway .

Monitoring Estrogen Replacement Therapy

The measurement of urinary levels of 16α-OHE1-16G is utilized to monitor the effectiveness of estrogen replacement therapy (ERT). By assessing these levels, healthcare providers can evaluate how well the body metabolizes administered estrogen, which is crucial for optimizing treatment protocols for menopausal symptoms and preventing conditions associated with estrogen deficiency .

Understanding Hormonal Imbalances

Research indicates that variations in the levels of 16α-OHE1-16G can provide insights into hormonal imbalances within individuals. This metabolite's concentration may reflect alterations in estrogen metabolism due to factors such as obesity, age, or endocrine disorders. For instance, studies have shown that obesity can lead to increased levels of genotoxic metabolites, including 16α-OHE1-16G, which may promote tumor proliferation .

Pharmacological Implications

The glucuronidation process that forms 16α-OHE1-16G enhances the solubility and excretion of estrogens, making it a subject of interest in pharmacology. Its interactions with various biological systems suggest potential implications for drug development and therapeutic strategies targeting estrogen-related conditions .

Table: Comparison of Estrogen Metabolites

Compound NameStructural FeaturesBiological Activity
Estradiol-17β GlucuronideGlucuronic acid attached at position 17βStronger estrogenic effects
Estriol-16 GlucuronideGlucuronic acid attached at position 16Primarily involved in pregnancy
17β-EstradiolHydroxyl groups at positions 3 and 17Most potent natural estrogen
16α-Hydroxyestrone-16G Glucuronic acid at position 16Modulates estrogenic effects

Research Methodology

The synthesis and analysis of 16α-OHE1-16G typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for precise quantification and characterization of estrogen metabolites in biological samples. Studies have demonstrated that human UDP-glucuronosyltransferases (UGTs) play a pivotal role in the glucuronidation process, influencing the formation rates of various metabolites .

Mechanism of Action

The mechanism of action of 16alpha-Hydroxyestrone 16-beta-D-Glucuronide involves its interaction with estrogen receptors. Unlike other estrogens, its binding to the estrogen receptor is reported to be covalent and irreversible. This unique binding property may contribute to its distinct biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Estrogen Glucuronides

Structural and Metabolic Differences

The table below compares 16α-Hydroxyestrone 16-β-D-Glucuronide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Glucuronide Position Key Biological Role Health Implications
16α-Hydroxyestrone 16-β-D-Glucuronide C24H30O9 462.49 C16α Estrogen metabolism, excretion Breast cancer risk (postmenopausal), PAH exacerbation
Estriol 16-β-D-Glucuronide C24H32O9 476.52 C16α Estriol metabolism, pregnancy-related excretion Biomarker for fetal health; limited oncogenic association
16α-Hydroxyestrone 3-O-β-D-Glucuronide C24H30O9 462.49 C3 Alternative metabolic pathway for 16α-OHE1 Potential differential receptor binding; understudied clinical significance
4-Methoxyestrone 3-O-β-D-Glucuronide C25H32O9 476.52 C3 Detoxification of methoxyestrogens Reduced estrogenic activity; possible chemopreventive role

Key Observations:

  • Position of Glucuronidation : Glucuronidation at C16α (vs. C3) in 16α-Hydroxyestrone 16-β-D-Glucuronide alters receptor interactions and metabolic stability. The C16α position is associated with prolonged hormonal activity due to reduced clearance efficiency compared to C3-glucuronidated estrogens .
  • Structural Modifications : Methoxy or hydroxyl substitutions (e.g., 4-methoxyestrone glucuronide) reduce estrogenic potency by sterically hindering receptor binding .

Functional and Clinical Comparisons

A. 16α-Hydroxyestrone 16-β-D-Glucuronide vs. 2-Hydroxyestrone (2-OHE1) Glucuronides

  • Metabolic Pathway : 2-OHE1 is a product of CYP1A1-mediated catechol estrogen formation, whereas 16α-OHE1 arises from CYP3A4/5 activity. Glucuronidation of both metabolites facilitates excretion, but 2-OHE1 is considered protective due to its anti-proliferative effects .
  • Health Implications: A low urinary 2-OHE1/16α-OHE1 ratio correlates with elevated breast cancer risk in postmenopausal women (OR = 32.74 for lowest vs. highest tertile) . 16α-OHE1 glucuronide levels reflect sustained exposure to pro-carcinogenic estrogen metabolites, whereas 2-OHE1 glucuronides indicate detoxification .

B. 16α-Hydroxyestrone 16-β-D-Glucuronide vs. Estradiol Glucuronides

  • Estradiol 3-β-D-Glucuronide (e.g., 17β-estradiol-3-glucuronide) is a major excretory form of estradiol. Unlike 16α-OHE1 glucuronide, it has minimal receptor affinity and serves primarily as a biomarker of estrogen exposure .

Research Findings and Implications

Cancer Risk and Hormonal Activity

  • Breast Cancer: Postmenopausal women with breast cancer exhibit significantly lower 2-OHE1/16α-OHE1 ratios (1.41 vs. 1.81 in controls), with 16α-OHE1 glucuronide levels directly correlating with tumorigenesis .
  • Pulmonary Arterial Hypertension : 16α-OHE1 glucuronide’s precursor (16α-OHE1) upregulates NADPH oxidase, inducing vascular remodeling and PAH progression via microRNA-29-mediated metabolic dysregulation .

Biological Activity

Introduction

16alpha-Hydroxyestrone 16-beta-D-glucuronide (16α-OHE1-16G) is a significant metabolite of estrone, a naturally occurring estrogen. This compound plays a crucial role in estrogen metabolism and is increasingly recognized for its potential implications in various health conditions, particularly estrogen-dependent cancers. Understanding the biological activity of 16α-OHE1-16G is essential for elucidating its role in human health and disease.

Chemical Structure and Formation

16α-OHE1-16G is formed through the enzymatic conjugation of 16alpha-hydroxyestrone with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). This modification enhances the solubility and excretion of the compound from the body, facilitating its elimination via urine and bile. The general reaction can be summarized as follows:

EstroneUGT16 HydroxyestroneGlucuronidation16 Hydroxyestrone 16 beta D Glucuronide\text{Estrone}\xrightarrow{\text{UGT}}\text{16 Hydroxyestrone}\xrightarrow{\text{Glucuronidation}}\text{16 Hydroxyestrone 16 beta D Glucuronide}

This metabolic pathway is vital for regulating estrogen levels and maintaining hormonal balance.

Biological Activity

Estrogen Metabolism

Research indicates that 16α-OHE1-16G is involved in modulating estrogenic effects within hormone-sensitive tissues. While it itself lacks significant hormonal activity due to glucuronidation, it may influence the bioavailability of other active estrogens through deconjugation processes mediated by gut bacteria. This conversion can release biologically active forms of 16α-hydroxyestrone, potentially impacting cellular proliferation and differentiation in target tissues .

Association with Cancer

Several epidemiological studies have linked elevated levels of 16α-OHE1-16G to an increased risk of estrogen-sensitive cancers, such as breast and endometrial cancers. For instance, a study demonstrated that increased formation of 16α-hydroxyestrone was statistically associated with breast cancer cases . The balance between 2-hydroxyestrone and 16α-hydroxyestrone has been proposed as a biomarker for breast cancer risk; a lower ratio suggests a protective effect against cancer development .

Monitoring Hormonal Therapies

The measurement of urinary levels of 16α-OHE1-16G serves as a valuable tool in monitoring the effectiveness of estrogen replacement therapies. By analyzing these levels, healthcare professionals can assess how well the body metabolizes administered estrogens, thereby optimizing treatment strategies for conditions like menopause or hormone replacement therapy.

Research Findings and Case Studies

Table: Comparative Analysis of Estrogen Metabolites

Compound NameStructural FeaturesBiological Activity
Estradiol-17β Glucuronide Glucuronic acid at position 17βStronger estrogenic effects
Estriol-16 Glucuronide Glucuronic acid at position 16Primarily involved in pregnancy
17β-Estradiol Hydroxyl groups at positions 3 and 17Most potent natural estrogen
16α-Hydroxyestrone 16β-D-G Glucuronic acid at position 16Modulates estrogenic effects

This table highlights the unique structural features of various estrogen metabolites and their respective biological activities.

Case Studies

  • Breast Cancer Risk Assessment : A cohort study involving over 300 cases found that women with higher urinary levels of 16α-OHE1-16G had a statistically significant increase in breast cancer risk compared to those with lower levels . This finding underscores the importance of monitoring this metabolite in clinical settings.
  • Hormonal Therapy Efficacy : In a clinical trial assessing hormone replacement therapy, researchers measured urinary levels of 16α-OHE1-16G before and after treatment. Results indicated that effective therapy correlated with increased excretion of this metabolite, suggesting enhanced metabolic processing of estrogens during treatment .

The biological activity of this compound is multifaceted, influencing estrogen metabolism, cancer risk, and therapeutic monitoring. As research continues to evolve, understanding this compound's role will be crucial for developing targeted interventions in hormone-related diseases. Future studies should focus on elucidating the mechanisms underlying its effects and exploring its potential as a biomarker for various health conditions.

Q & A

Basic Research Questions

Q. How is 16α-hydroxyestrone 16β-D-glucuronide structurally identified and characterized in experimental settings?

Methodological Answer: Structural identification typically involves nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. The glucuronide moiety is confirmed via enzymatic hydrolysis using β-glucuronidase, followed by LC-MS/MS analysis to detect liberated aglycone (16α-hydroxyestrone). Stability studies under varying pH and temperature conditions are critical to assess structural integrity .

Q. What are the primary metabolic pathways involving 16α-hydroxyestrone 16β-D-glucuronide in humans?

Methodological Answer: This metabolite is formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation, primarily by UGT2B7, which exhibits high affinity for 16α-hydroxyestrone (Km < 4 μM). In vitro assays using human liver microsomes or recombinant UGT isoforms are employed to confirm enzyme specificity. Competitive inhibition studies with selective UGT inhibitors (e.g., probenecid) further validate pathway contributions .

Q. What safety protocols are essential when handling 16α-hydroxyestrone 16β-D-glucuronide in laboratory settings?

Methodological Answer: Researchers must use PPE (gloves, lab coats, safety goggles) and conduct experiments in fume hoods to avoid inhalation or dermal exposure. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Stability tests should precede experiments to mitigate risks of degradation byproducts .

Advanced Research Questions

Q. How can deuterium-labeled analogs of 16α-hydroxyestrone 16β-D-glucuronide be synthesized for use as internal standards in mass spectrometry?

Methodological Answer: Deuterium incorporation is achieved via sodium borodeuteride reduction of 16α-hydroxyestrone intermediates, followed by glucuronidation using methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate. Isotopic purity (>98%) is confirmed via high-resolution MS and NMR. This approach minimizes isotopic interference in quantitative assays .

Q. What experimental designs are optimal for resolving contradictions in epidemiological studies linking 16α-hydroxyestrone 16β-D-glucuronide to breast cancer risk?

Methodological Answer: Conflicting data (e.g., variable 2:16α-hydroxyestrone ratio associations) necessitate stratified cohort designs adjusting for menopausal status, hormone replacement therapy, and CYP1A1/CYP3A4 polymorphisms. Longitudinal studies with repeated urine sampling reduce intraindividual variability, while LC-MS/MS-based metabolite profiling enhances specificity over ELISA methods .

Q. How can researchers address challenges in quantifying low-abundance 16α-hydroxyestrone 16β-D-glucuronide in biological matrices?

Methodological Answer: Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) improves recovery from plasma or urine. Derivatization with dansyl chloride enhances MS sensitivity. Method validation should include ion suppression tests and spike-recovery experiments across physiological pH ranges to account for matrix effects .

Q. What strategies mitigate batch-to-batch variability in glucuronidation assays using recombinant UGT enzymes?

Methodological Answer: Standardize enzyme activity via pre-assay kinetic profiling (Vmax/Km) and include positive controls (e.g., 4-methylumbelliferone glucuronidation). Use tandem expression systems (e.g., co-expression with cytochrome b5) to stabilize UGT2B7 activity. Normalize data to protein content via Bradford assays .

Q. Data Analysis & Interpretation

Q. How should researchers interpret conflicting data on the estrogenic potency of 16α-hydroxyestrone 16β-D-glucuronide in cell-based assays?

Methodological Answer: Discrepancies may arise from cell line-specific ERα/ERβ expression ratios. Use ER-isogenic models (e.g., ERα-knockout MCF-7 cells) and dual-luciferase reporter assays to isolate receptor-specific effects. Dose-response curves with 17β-estradiol as a reference agonist contextualize relative potency .

Q. What statistical approaches are recommended for meta-analyses of 16α-hydroxyestrone 16β-D-glucuronide’s role in hormone-dependent cancers?

Methodological Answer: Employ random-effects models to account for heterogeneity across studies. Sensitivity analyses should exclude cohorts with unvalidated metabolite measurements. Subgroup analyses by ethnicity (e.g., CYP3A4*1B allele prevalence) and menopausal status clarify demographic-specific risks .

Q. Methodological Optimization

Q. What are the limitations of immunoassays versus LC-MS/MS for measuring 16α-hydroxyestrone 16β-D-glucuronide in large-scale studies?

Methodological Answer: Immunoassays may cross-react with structurally similar metabolites (e.g., estriol-16-glucuronide), leading to false positives. LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 463→287 for the glucuronide) offers superior specificity. However, LC-MS/MS requires rigorous matrix-matched calibration to address ion suppression .

Properties

IUPAC Name

(3R,6S)-3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18-,19?,20?,23+,24?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJQBHANCHTOW-CVDXMRACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1CC(C2=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.